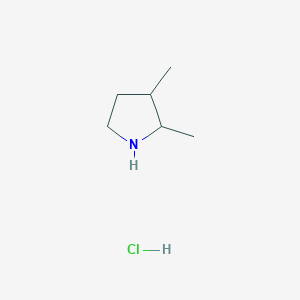

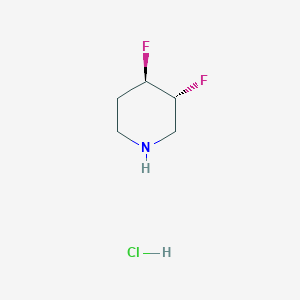

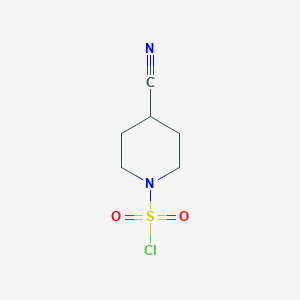

![molecular formula C10H17NO2 B1459393 (7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one CAS No. 1817631-47-2](/img/structure/B1459393.png)

(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one

Overview

Description

“(7R,7aS)-7-Ethyl-3,3-dimethyl-hexahydropyrrolo[1,2-c][1,3]oxazol-5-one” is a chemical compound with the molecular formula C10H17NO2 . It has a molecular weight of 183.25 . This compound is used as a reagent in the preparation of quinoline compounds as IRAK inhibitors .

Molecular Structure Analysis

The compound has a defined atom stereocenter count of 2 . The canonical SMILES representation of the molecule is CCC1CC(=O)N2C1COC2©C . The InChI representation is InChI=1S/C10H17NO2/c1-4-7-5-9(12)11-8(7)6-13-10(11,2)3/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 .Physical And Chemical Properties Analysis

The compound has a heavy atom count of 13 . It has a hydrogen bond acceptor count of 2 and a rotatable bond count of 1 . The topological polar surface area is 29.5 . The XLogP3 of the compound is 1 .Scientific Research Applications

Diastereoselective Synthesis and Phosphonic Acid Analogues

Yuasa et al. (1998) demonstrated the diastereoselective synthesis of ω-phosphonic acid analogues of 4-arylkainoids, utilizing radical cyclization with α,β-unsaturated phosphonate as a radical acceptor. This method produced 7-phosphonomethylpyrrolo[1,2-c]oxazolidinones with high diastereoselectivity, controlled by steric effects. The synthesis pathway involved in this study is crucial for developing phosphonic acid analogues of kainoids, with potential applications in medicinal chemistry and drug development Yuasa, Y., Fujimaki, N., Yokomatsu, T., Ando, J., & Shibuya, S. (1998). Journal of The Chemical Society-Perkin Transactions 1, 3577-3584.

Antiviral Activity and Derivative Synthesis

Ivashchenko et al. (2014) synthesized new substituted ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates and their derivatives, including 7,8-dimethyl-1,2,3,7-tetrahydro[1,3]oxazino[5,6-e]indole-9-carboxylates. Although the primary focus was on antiviral activity against influenza and hepatitis C viruses, the chemical synthesis approach and the structural novelty of these compounds are of significant interest for the development of new chemical entities with potential therapeutic applications Ivashchenko, A., Yamanushkin, P., Mit’kin, O. D., Kisil’, V., Korzinov, O., Vedenskii, V. Y., Leneva, I., Bulanova, E. A., Bychko, V. V., & Okun, I. (2014). Pharmaceutical Chemistry Journal, 47, 636 - 650.

Cycloaddition Reactions and Molecular Structure Analysis

Kurita et al. (1987) explored the reactions of 1H-1,2- and 1H-1,3-diazepines with dimethyl acetylenedicarboxylate, yielding dihydropyrrolo and dihydroindazoles via diazonine intermediates. This study sheds light on the complex mechanisms of cycloaddition reactions and the resulting molecular structures, providing valuable insights for the synthesis of novel heterocyclic compounds Kurita, J., Kakusawa, N., & Tsuchiya, T. (1987). Journal of The Chemical Society, Chemical Communications, 1880-1881.

Chiral 1H-Pyrrolo Derivatives and Crystallography

Melo et al. (2000) generated chiral 1H-pyrrolo derivatives through intermolecular 1,3-dipolar cycloaddition, leading to the synthesis of novel chiral structures. The study's findings, including the crystallography of compound 15, contribute to the field of chiral chemistry and the development of new chiral molecules with potential applications in asymmetric synthesis and pharmaceutical chemistry Melo, T. P., Soares, M., Barbosa, D. M., Gonsalves, A., Beja, A., Paixão, J. A., Silva, M., & Veiga, L. A. D. (2000). Tetrahedron, 56, 3419-3424.

Future Directions

The future directions for this compound could involve further exploration of its use as a reagent in the preparation of quinoline compounds as IRAK inhibitors . Given the wide range of biological activities exhibited by oxazole derivatives , there may be potential for the development of new therapeutic applications for this compound.

properties

IUPAC Name |

(7R,7aS)-7-ethyl-3,3-dimethyl-1,6,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2/c1-4-7-5-9(12)11-8(7)6-13-10(11,2)3/h7-8H,4-6H2,1-3H3/t7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WULZKGXMMIHGOX-HTQZYQBOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(=O)N2C1COC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1CC(=O)N2[C@@H]1COC2(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

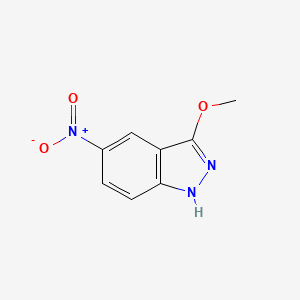

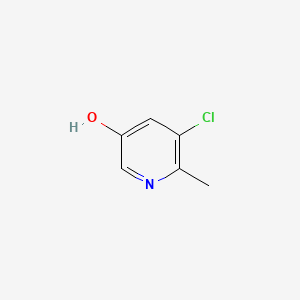

![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)

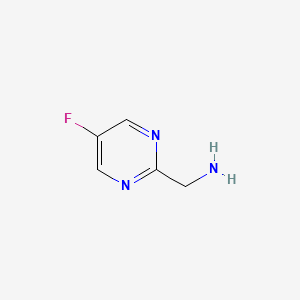

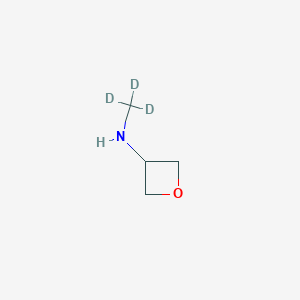

![6-Azaspiro[2.5]octan-4-one hydrochloride](/img/structure/B1459323.png)

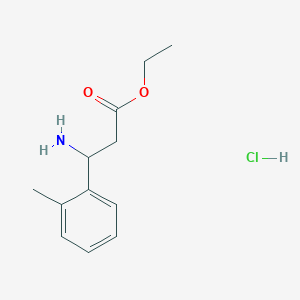

![6,6-Difluorobicyclo[3.1.0]hexan-3-amine](/img/structure/B1459329.png)

![[1-[4-(4-Methoxyphenyl)-1H-imidazol-2-YL]ethyl]amine dihydrochloride](/img/structure/B1459330.png)

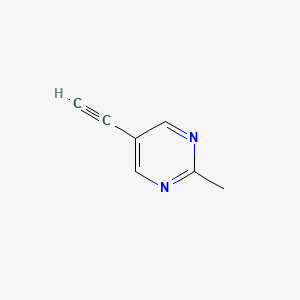

![[1,2,4]Triazolo[4,3-A]pyridine-5-carboxylic acid](/img/structure/B1459332.png)